5,6,7,8-Tetrahydroquinazolin-4-amine
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNNEXWZHCXUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
This method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones, offering a mild, high-yielding approach with facile workup procedures.
Reaction Pathway
- Starting Materials: α-Aminoamidines and bis-benzylidene cyclohexanones
- Reaction Conditions: Mild conditions, typically in DMF with sodium hydride (NaH) as a base
- Outcome: Formation of tetrahydroquinazoline derivatives with protecting groups at the C2 position, which can be cleaved to reveal free amino groups
Key Research Findings
- Yields ranged from 19% to 28% for certain derivatives, with some modifications yielding up to 80%
- The reaction proceeds smoothly at room temperature or mild heating, with easy purification
- The protected derivatives can be deprotected using methanol and concentrated HCl at 40°C
Data Table: Synthesis of Tetrahydroquinazoline Derivatives
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | α-Aminoamidine + bis-benzylidene cyclohexanone in DMF, NaH | 8-(arylidene)-4-aryl tetrahydroquinazoline | 19–28 | Mild conditions, good workup |
| 2 | Deprotection with MeOH + HCl at 40°C | Free amino derivatives | — | Functionalization opportunities |
Synthesis Using Diarylidencyclohexanones and α-Aminoamidines
Overview
This approach replaces α,β-unsaturated ketones with diarylidencyclohexanones, producing a series of substituted tetrahydroquinazoline derivatives with yields between 47% and 80%.
Reaction Pathway
- Starting Materials: α-Aminoamidines and diarylidencyclohexanones
- Reaction Conditions: Heating at 100°C in pyridine for 24 hours
- Product: Substituted tetrahydroquinazoline derivatives (compounds 3a-g)
Research Highlights
- The method yields higher product quantities compared to earlier protocols
- Unprotected derivatives can be obtained for further synthetic applications
- Deprotection of Boc-protected compounds is achieved with methanol and HCl
Data Table: Synthesis of Derivatives 3a-g
| Compound | Reactants | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 3a-g | α-Aminoamidine + diarylidencyclohexanone | Pyridine, 100°C, 24h | 47–80 | High yields, versatile derivatives |
Multi-step Synthesis of Specific Derivatives
Example: Synthesis of 6-Amino-Tetrahydroquinazoline Derivatives
- Involves initial formation of diol intermediates, followed by cyclization and functionalization steps
- Utilizes reagents such as 3-fluoroaniline, pyridines, and various chlorinated derivatives
- Yields typically range from 32% to 77%, depending on the specific step and substituents involved
Reaction Conditions Summary
- Heating at elevated temperatures (around 100°C)
- Use of solvents like pyridine, DCM, or methanol
- Deprotection steps often involve acid treatment (HCl) or catalytic hydrogenation
Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield | Advantages |
|---|---|---|---|---|---|
| 1 | α-Aminoamidines + bis-benzylidene cyclohexanones | NaH, DMF | Mild, room temp or gentle heating | 19–28% | Easy workup, protected intermediates |
| 2 | α-Aminoamidines + diarylidencyclohexanones | Heating at 100°C in pyridine | 47–80% | High yields, versatile derivatives | |
| 3 | Multi-step synthesis with chlorinated intermediates | Various reagents | Elevated temperatures, acid deprotection | 32–77% | Structural diversity |
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
5,6,7,8-Tetrahydroquinazolin-4-amine serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities.
Synthetic Routes
The synthesis typically involves reactions with α-aminoamidines and bis-benzylidene cyclohexanones under conditions such as pyridine at elevated temperatures. This method yields high purity and good yields of the desired product.
Biological Applications
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against several key enzymes:
- Dihydrofolate Reductase (DHFR) : Critical for DNA synthesis in Mycobacterium tuberculosis.
- Pantothenate Kinase (Mt PanK) : Involved in coenzyme A biosynthesis.
- FAD-containing Oxidoreductase (DprE1) : Vital for cell wall biosynthesis in bacteria .
These interactions suggest its potential as an antitubercular agent against multidrug-resistant strains of tuberculosis.
Antidiabetic Activity
The compound has also shown promise in inhibiting β-glucosidase, making it a candidate for diabetes treatment. Molecular docking studies predict high binding affinity towards this enzyme, indicating its potential to modulate glucose metabolism .
Medicinal Applications
Antitumor Activity
This compound derivatives have been investigated for their anticancer properties. For instance, certain derivatives act as inhibitors of human topoisomerase II (topoII), a validated target for anticancer drugs. These compounds disrupt DNA replication and transcription processes in cancer cells .
Antimicrobial Properties
The compound's derivatives have demonstrated antimicrobial effects against various pathogens. Studies have indicated that modifications to the core structure can enhance these properties significantly.
Industrial Applications
Material Development
In addition to its pharmaceutical potential, derivatives of this compound are being explored for their utility in developing new materials with specific properties. This includes applications in coatings and polymers where enhanced durability or specific chemical interactions are desired.
Table 1: Biological Activities of this compound Derivatives
| Compound Name | Target Enzyme/Activity | Biological Activity |
|---|---|---|
| 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine | Dihydrofolate Reductase | Antitubercular |
| N-benzyl-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine | β-glucosidase | Antidiabetic |
| Novel tetrahydroquinazoline derivatives | Topoisomerase II | Anticancer |
Case Study: Inhibition of Mycobacterial Enzymes
A study involving the molecular docking of various tetrahydroquinazoline derivatives against DHFR revealed that certain modifications significantly increased binding affinity. This suggests that strategic structural changes can enhance therapeutic efficacy against tuberculosis .
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell’s ability to replicate, making it a potential antitubercular agent . Additionally, its inhibition of β-glucosidase suggests a role in managing diabetes by affecting glucose metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 5,6,7,8-tetrahydroquinazolin-4-amine with structurally or functionally related compounds:
Key Differences
Bioactivity :
- The parent compound (this compound) lacks direct kinase inhibition data but serves as a precursor for active derivatives. In contrast, 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine shows potent kinase inhibition due to its extended aromatic system and electron-rich substituents.
- Substituted 5,6,7,8-tetrahydroquinazolin-2-amine derivatives exhibit antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), highlighting the importance of the amine position.
Synthetic Accessibility :
- The parent compound is synthesized in one pot via cyclocondensation, whereas chloro-substituted analogues (e.g., 2,4-dichloro-5,6,7,8-tetrahydroquinazoline) require halogenation steps.
Physicochemical Properties :
- This compound is water-insoluble but soluble in organic solvents, whereas its 2-amine analogue (CAS 2305-85-3) acts as a surfactant due to its amphiphilic structure.
Toxicity: Derivatives like 5,6,7,8-tetrahydroisoquinolin-4-amine (CAS 130831-67-3) show acute oral toxicity (Category 4) and skin irritation, whereas the parent compound’s safety profile remains understudied.
Research Trends
Q & A
Q. What are the conventional and advanced synthetic routes for 5,6,7,8-Tetrahydroquinazolin-4-amine, and how do their yields compare?
- Methodological Answer : Conventional synthesis involves refluxing α-aminoamidines with bis-benzylidene cyclohexanones in ethanol under mild conditions, achieving ~70% yield with TLC monitoring . Advanced methods, such as mechano-chemical grinding, significantly improve efficiency (85.2% yield in 3.5 minutes vs. ~72% over hours for conventional methods) . Table 1 : Synthesis Comparison
| Method | Yield (%) | Time | Key Reagents/Conditions |
|---|---|---|---|
| Conventional Reflux | ~70 | 2–3 hours | Ethanol, KOH, TLC monitoring |
| Mechano-Chemical Grinding | 85.2 | 3.5 minutes | Solvent-free, ambient conditions |
Q. How can researchers purify and characterize this compound derivatives?
Q. What are the primary biological targets of this compound, and how are binding affinities assessed?
- Methodological Answer : Derivatives target enzymes like dihydrofolate reductase (DHFR) and β-glucosidase, with binding affinities evaluated via:
- Molecular Docking : AutoDock Vina optimizes binding mode predictions using multithreading for efficiency .
- Enzyme Assays : IC₅₀ values determined using fluorometric or colorimetric substrates .
Table 2 : Example Binding Data
| Target Enzyme | Derivative Structure | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| Mycobacterium DprE1 | N-substituted variants | -9.2 to -10.5 |
| β-Glucosidase | 4-Methoxyphenyl derivative | IC₅₀ = 12.3 µM |
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental binding data for quinazoline derivatives?
- Methodological Answer : Discrepancies between in vitro and in silico results often arise from solvation effects or conformational flexibility. Strategies include:
Q. What stereochemical challenges arise in synthesizing enantiopure derivatives, and how can they be addressed?
- Methodological Answer : Racemic mixtures form due to the compound’s planar chirality. Resolution strategies:
Q. How can this compound derivatives be optimized for catalytic applications?
- Methodological Answer : Ligand design focuses on introducing donor groups (e.g., phosphine, pyridine) to enhance metal coordination. Example:
Q. What analytical approaches validate the antioxidant mechanisms of derivatives predicted by DFT studies?
- Methodological Answer : DFT-predicted radical scavenging (e.g., HAT vs. SET mechanisms) is validated experimentally via:
- DPPH Assay : Measure IC₅₀ for radical quenching (e.g., 7b derivative: IC₅₀ = 8.7 µM) .
- ESR Spectroscopy : Directly detect stable radical intermediates (e.g., phenoxyl radicals) .
Methodological Best Practices
- Data Contradiction Analysis : Cross-validate docking results with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
- Reaction Optimization : Use DoE (Design of Experiments) to screen solvent/base combinations for Mannich reactions .
- Safety Protocols : Handle derivatives with acute toxicity (H302) under fume hoods with PPE (gloves, goggles) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
